TL 232 hydrobromide
Overview
Description
Anhydroophiobolin A is a phytotoxic metabolite produced by various species of the genus Bipolaris. It is a dehydrated analogue of ophiobolin A and is known for its broad biological profile, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The dehydration process involves heating ophiobolin A in dimethyl sulfoxide-water (DMSO-H2O) or treating it with an acid or base . The reaction conditions typically include room temperature and a reaction time of 24 hours .
Industrial Production Methods: Industrial production of anhydroophiobolin A involves the fermentation of fungal species such as Cochliobolus heterostrophus. The fermentation broth is then extracted and purified to isolate anhydroophiobolin A .
Chemical Reactions Analysis
Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various epimers and derivatives of anhydroophiobolin A, such as 6-epiophiobolin A and anhydro-6-epiophiobolin A .
Scientific Research Applications
Anhydroophiobolin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of sesterterpenoids.
Biology: It serves as a tool for investigating the biological activities of phytotoxic metabolites.
Mechanism of Action
Anhydroophiobolin A exerts its effects by inhibiting photosynthesis in plants. It interferes with the Hill reaction, which is a part of the photosynthetic electron transport chain. This inhibition leads to the disruption of energy production in plant cells, causing phytotoxic effects . In cancer cells, anhydroophiobolin A induces apoptotic cell death by interacting with calmodulin and inhibiting calmodulin-activated cyclic nucleotide phosphodiesterase .
Comparison with Similar Compounds
Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.
6-epiophiobolin A: An epimer of ophiobolin A.
Anhydro-6-epiophiobolin A: Another dehydrated derivative of ophiobolin A.
Uniqueness: Anhydroophiobolin A is unique due to its broad spectrum of biological activities and its potent inhibitory effects on photosynthesis. Its ability to induce apoptosis in cancer cells further distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-7-17(8-4-2)14-6-5-12-10-15(18)16(19)11-13(12)9-14;/h10-11,14,18-19H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOJEABHQFAWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=CC(=C(C=C2C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495471 | |
Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62421-17-4 | |
Record name | 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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